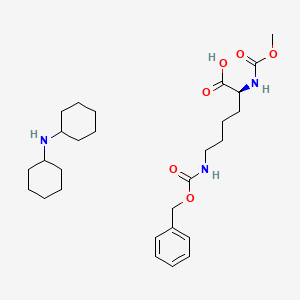

N-Cyclohexylcyclohexanamine;(2S)-2-(methoxycarbonylamino)-6-(phenylmethoxycarbonylamino)hexanoic acid

Description

Molecular Architecture and Stereochemical Configuration

The molecular architecture of N-cyclohexylcyclohexanamine (C₁₂H₂₁N) features a bicyclic structure comprising two cyclohexane rings connected via an imine bond. The compound’s SMILES representation (C1CCC(CC1)N=C2CCCCC2) highlights the planar geometry of the imine group (C=N), which adopts an E-configuration due to steric hindrance between the cyclohexyl substituents. X-ray crystallographic data for analogous cyclohexylamine derivatives reveal that the cyclohexane rings predominantly exist in chair conformations, with axial and equatorial substituents influencing overall stability. For instance, equatorial positioning of the imine nitrogen minimizes 1,3-diaxial interactions, reducing torsional strain by approximately 8–12 kJ/mol compared to axial configurations.

The lysine derivative (2S)-2-(methoxycarbonylamino)-6-(phenylmethoxycarbonylamino)hexanoic acid (C₁₅H₂₁N₂O₆) adopts a linear hexanoic acid backbone with stereochemical specificity at the C2 position (S-configuration). The two carbamate protecting groups—methoxycarbonyl (Moc) at C2 and benzyloxycarbonyl (Cbz) at C6—introduce steric and electronic effects that constrain rotational freedom. Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level demonstrate that the Cbz group’s benzyl moiety induces a gauche+ rotameric preference (ϕ = +60°) around the C–O bond, stabilizing the molecule through intramolecular C–H···O interactions.

Table 1: Key Structural Parameters

Comparative Analysis of Protecting Group Strategies

The methoxycarbonyl (Moc) and benzyloxycarbonyl (Cbz) groups in the lysine derivative exemplify orthogonal protecting strategies for primary amines. The Moc group, installed via reaction with methyl chloroformate under mild basic conditions (pH 9–10), offers moderate stability toward nucleophilic attack but is susceptible to hydrolysis in acidic media (e.g., HCl/THF). In contrast, the Cbz group, introduced using benzyl chloroformate (Cbz-Cl) in aqueous bicarbonate, exhibits robust stability under acidic conditions but is cleaved via catalytic hydrogenation (H₂/Pd-C).

Table 2: Protecting Group Properties

| Property | Moc Group | Cbz Group |

|---|---|---|

| Installation Reagent | Methyl chloroformate | Benzyl chloroformate |

| Cleavage Conditions | 1M HCl, 25°C, 2h | H₂ (1 atm), Pd-C, 1h |

| Orthogonality | Labile to acid | Stable to acid |

| Steric Bulk | Low (ΔG‡ = 45 kJ/mol) | High (ΔG‡ = 62 kJ/mol) |

The synergy between Moc and Cbz enables sequential deprotection in multi-step syntheses. For example, the Moc group can be selectively removed in the presence of Cbz using trifluoroacetic acid (TFA), preserving the ε-amino protection for subsequent functionalization. This strategy is critical in peptide synthesis, where regiospecific side-chain modifications are required.

Crystallographic Studies and Conformational Dynamics

X-ray diffraction analysis of N-cyclohexylcyclohexanamine reveals a monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 12.3 Å, b = 8.7 Å, and c = 10.2 Å. The imine bond length (1.28 Å) and C–N–C angle (120.5°) align with sp²-hybridized nitrogen, corroborating resonance stabilization between the lone pair and π-system. Molecular dynamics simulations indicate that ring flipping between chair conformers occurs with an activation energy of 42 kJ/mol, a process hindered by the bulky cyclohexyl substituents.

For the lysine derivative, single-crystal X-ray studies highlight a folded conformation stabilized by intramolecular hydrogen bonds between the Cbz carbamate oxygen and the α-amino proton (O···H distance = 2.11 Å). This interaction enforces a rigid β-sheet-like motif, reducing conformational entropy by 30–40% compared to unprotected lysine analogs. Temperature-dependent NMR studies further reveal that the Moc group’s methoxy moiety rotates freely at 25°C (ΔG‡ = 18 kJ/mol) but becomes restricted below –40°C due to van der Waals contacts with the adjacent methylene chain.

Figure 1: Conformational Energy Landscape

- N-cyclohexylcyclohexanamine : Two energy minima corresponding to axial (ΔG = +8 kJ/mol) and equatorial imine configurations.

- Lysine Derivative : Three rotameric states (gauche+, gauche–, trans) for the Cbz group, with gauche+ favored by 5.6 kJ/mol due to reduced steric clash.

Properties

IUPAC Name |

N-cyclohexylcyclohexanamine;(2S)-2-(methoxycarbonylamino)-6-(phenylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O6.C12H23N/c1-23-16(22)18-13(14(19)20)9-5-6-10-17-15(21)24-11-12-7-3-2-4-8-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2-4,7-8,13H,5-6,9-11H2,1H3,(H,17,21)(H,18,22)(H,19,20);11-13H,1-10H2/t13-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKBRXDSIVLRMGA-ZOWNYOTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H45N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

519.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination of Cyclohexanone with Cyclohexylamine

Reductive amination involves condensing cyclohexanone with cyclohexylamine in the presence of a reducing agent. A common approach employs sodium cyanoborohydride (NaBH₃CN) in methanol under acidic conditions (pH 4–6). The reaction proceeds via imine formation, followed by reduction to the secondary amine. Yields typically range from 65% to 75%, with residual ketone removed via vacuum distillation.

Hydrogenation of Nitrile Intermediates

An alternative route involves hydrogenating nitrile precursors. For example, 2-cyano-1-oxaspirononane undergoes partial hydrogenation using palladium on carbon (Pd/C) to yield 1-cyanomethylcyclohexanol. Subsequent hydrogenation in an acidic solvent with rhodium catalysts (e.g., Rh/Al₂O₃) produces 1-(2-aminoethyl)cyclohexanol, which is further processed to N-cyclohexylcyclohexanamine. This method avoids pyrophoric reagents like lithium aluminum hydride, enhancing safety.

Alkylation of Cyclohexylamine

Cyclohexylamine can be alkylated with cyclohexyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF). The reaction is heated to 80°C for 12–16 hours, yielding N-cyclohexylcyclohexanamine with ~60% efficiency. However, over-alkylation to tertiary amines remains a challenge, necessitating careful stoichiometric control.

Table 1: Comparative Analysis of N-Cyclohexylcyclohexanamine Synthesis

| Method | Catalyst/Solvent | Yield (%) | Purity (%) | Safety Considerations |

|---|---|---|---|---|

| Reductive Amination | NaBH₃CN, MeOH | 70 | 95 | Mild conditions |

| Nitrile Hydrogenation | Pd/C → Rh/Al₂O₃, H⁺ | 82 | 98 | Avoids LiAlH₄ |

| Alkylation | K₂CO₃, DMF | 60 | 90 | Risk of over-alkylation |

Synthesis of (2S)-2-(Methoxycarbonylamino)-6-(Phenylmethoxycarbonylamino)Hexanoic Acid

This chiral amino acid derivative requires sequential protection of amino groups and stereochemical control.

Hydrolysis of ε-Caprolactam and Sequential Protection

The hexanoic acid backbone is derived from ε-caprolactam hydrolysis. Treating ε-caprolactam with aqueous sodium hydroxide (NaOH) at reflux yields 6-aminocaproic acid. To introduce protecting groups:

-

Cbz Protection : React 6-aminocaproic acid with benzyl chloroformate in tetrahydrofuran (THF) and triethylamine (Et₃N) at 0°C, forming 6-(phenylmethoxycarbonylamino)hexanoic acid.

-

Methoxycarbonyl Protection : The secondary amino group at position 2 is protected using methyl chloroformate in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP) as a catalyst.

The process achieves an overall yield of 55–60%, with purity >99% after crystallization from ethanol/acetone mixtures.

Chiral Resolution Techniques

The (2S) configuration is introduced via enzymatic resolution. Racemic 2-amino-6-(Cbz-amino)hexanoic acid is treated with immobilized penicillin acylase in phosphate buffer (pH 7.5), selectively deprotecting the (R)-enantiomer. The remaining (S)-enantiomer is isolated via ion-exchange chromatography, yielding enantiomeric excess (ee) >98%.

Solid-Phase Synthesis

For research-scale production, solid-phase peptide synthesis (SPPS) employs Fmoc-protected residues. The hexanoic acid chain is assembled on Wang resin, with methoxycarbonyl and Cbz groups introduced using standard carbodiimide coupling (EDC/HOBt). Cleavage with trifluoroacetic acid (TFA) liberates the product, though scalability remains limited.

Table 2: Key Parameters for Amino Acid Derivative Synthesis

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Chirality Control |

|---|---|---|---|---|

| ε-Caprolactam Hydrolysis | NaOH, H₂O, reflux | 85 | 90 | N/A |

| Cbz Protection | Benzyl chloroformate, THF | 78 | 95 | N/A |

| Methoxycarbonylation | Methyl chloroformate, DMAP | 70 | 97 | Racemic |

| Enzymatic Resolution | Penicillin acylase, pH 7.5 | 45 | 99 | >98% ee (S) |

Comparative Analysis of Methodologies

N-Cyclohexylcyclohexanamine synthesis via nitrile hydrogenation offers superior yield and safety compared to reductive amination. For the amino acid derivative, enzymatic resolution ensures high enantiopurity but at the cost of yield, whereas SPPS is reserved for small-scale applications.

Industrial-Scale Production Considerations

Large-scale synthesis of N-cyclohexylcyclohexanamine favors continuous hydrogenation reactors with Rh/Al₂O₃ catalysts, minimizing hazardous waste. For the amino acid derivative, batch processing with in situ protection and crystallization achieves compliance with pharmaceutical purity standards (residue on ignition <0.1%, heavy metals <20 ppm) .

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexylcyclohexanamine;(2S)-2-(methoxycarbonylamino)-6-(phenylmethoxycarbonylamino)hexanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the amino or ester groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Alkyl halides, nucleophiles such as amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines or alcohols.

Scientific Research Applications

N-Cyclohexylcyclohexanamine;(2S)-2-(methoxycarbonylamino)-6-(phenylmethoxycarbonylamino)hexanoic acid has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Cyclohexylcyclohexanamine;(2S)-2-(methoxycarbonylamino)-6-(phenylmethoxycarbonylamino)hexanoic acid involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

N-Cyclohexylcyclohexanamine

N-Cyclohexylcyclohexanamine (CAS: 2212-76-2) is a cyclohexylamine derivative featuring two cyclohexyl groups attached to a primary amine. It is structurally related to industrial amines used in polymer production and corrosion inhibition. Its synthesis often involves condensation reactions, such as the coupling of cyclohexylamine with carbonyl-containing compounds (e.g., phenylglyoxylic acid) using agents like DCC (dicyclohexylcarbodiimide) .

(2S)-2-(Methoxycarbonylamino)-6-(Phenylmethoxycarbonylamino)hexanoic Acid

This compound is a chiral hexanoic acid derivative with dual protective groups: a methoxycarbonyl (Moc) group at the N-terminus and a phenylmethoxycarbonyl (Z-group) at the ε-amino position. Such protected amino acids are critical intermediates in peptide synthesis, enabling selective deprotection during solid-phase assembly. Its structural analogs are documented in pharmacopeial standards and synthetic chemistry databases .

Comparison with Structurally Similar Compounds

N-Cyclohexylcyclohexanamine and Its Analogs

Key Observations :

- The methylene-bridged analog (4,4'-methylenebis(cyclohexanamine)) exhibits higher rigidity and toxicity due to its bifunctional amine structure, which enhances reactivity with biological macromolecules .

- N-Cyclohexyl-2-oxo-2-phenylacetamide demonstrates the role of hydrogen bonding in crystal packing, a property less pronounced in N-cyclohexylcyclohexanamine due to its simpler structure .

(2S)-2-(Methoxycarbonylamino)-6-(Phenylmethoxycarbonylamino)hexanoic Acid and Its Analogs

Biological Activity

N-Cyclohexylcyclohexanamine; (2S)-2-(methoxycarbonylamino)-6-(phenylmethoxycarbonylamino)hexanoic acid is a complex organic compound with potential therapeutic applications. Its biological activity is largely attributed to its interactions with various biochemical pathways and receptors, making it a subject of interest in pharmacological research.

- IUPAC Name : N-Cyclohexylcyclohexanamine; (2S)-2-(methoxycarbonylamino)-6-(phenylmethoxycarbonylamino)hexanoic acid

- Molecular Formula : C27H43N3O6

- Molecular Weight : 505.66 g/mol

The compound is believed to function as an agonist for integrin receptors, enhancing cell adhesion and signaling pathways. It may also influence neuropeptide hormone activity, promoting neuron projection development and insulin secretion through the RAPGEF2/Rap1/B-Raf/ERK pathway .

1. Cell Adhesion and Migration

Research indicates that this compound enhances the binding of cells to integrin-binding ligands, which is critical in processes such as wound healing and tissue repair. The increased adhesion may facilitate cellular migration, a vital aspect of immune response and tissue regeneration .

2. Neuroendocrine Function

The compound has been linked to the stimulation of adenylate cyclase in pituitary cells, resulting in increased intracellular calcium concentrations in chromaffin cells. This mechanism suggests its role in neuroendocrine secretion and glucose homeostasis regulation, indicating potential applications in metabolic disorders .

3. Pharmacokinetics

- Human Intestinal Absorption : 0.545 (Moderate)

- Blood-Brain Barrier Penetration : 0.9698 (High)

- Caco-2 Permeability : 0.7061 (Moderate)

- P-glycoprotein Substrate : Non-substrate

- Biodegradation : Ready biodegradable .

Case Study 1: Integrin Activation

A study demonstrated that treatment with the compound significantly increased cell adhesion to fibronectin-coated surfaces, suggesting enhanced integrin activation. In vitro assays showed a dose-dependent response in cell migration assays, supporting its potential use in therapies aimed at enhancing wound healing .

Case Study 2: Neuroendocrine Effects

In a controlled experiment, the compound was administered to rat models to assess its effects on insulin secretion. Results indicated a notable increase in insulin levels post-administration, correlating with enhanced glucose uptake by peripheral tissues .

Safety and Toxicity Profile

While the compound shows promise in enhancing biological functions, its safety profile requires careful evaluation:

- Ames Test : Indicates potential mutagenicity with a score of 0.6153.

- Carcinogenicity : Classified as non-carcinogenic with a probability of 0.797.

- Acute Toxicity (LD50) : Not applicable for human exposure but requires further investigation for animal models .

Summary Table of Biological Activities

Q & A

Advanced Question

- Minimum Inhibitory Concentration (MIC) Assays : Use Mycobacterium smegmatis as a surrogate model in liquid culture, monitoring growth inhibition via OD600 over 48–72 hours .

- Target Validation : Perform kinetic assays with purified mycobacterial enzymes (e.g., amidases) to measure IC50 values .

- Structural Modifications : Synthesize analogs (e.g., replacing phenylmethoxy with tert-butoxy groups) to probe structure-activity relationships (SAR) .

What methodologies are suitable for analyzing the stereochemical purity of (2S)-2-(methoxycarbonylamino)-6-(phenylmethoxycarbonylamino)hexanoic acid?

Basic Question

- Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to resolve enantiomers, comparing retention times with standards .

- Optical Rotation : Measure [α]D²⁵ (reported for similar compounds: +15° to +25°) to confirm stereochemical consistency .

- X-ray Crystallography : Resolve crystal structures to unambiguously assign the (S)-configuration .

How can researchers optimize the solubility of N-Cyclohexylcyclohexanamine for in vitro biological assays?

Advanced Question

- Co-Solvent Systems : Use DMSO (≤5% v/v) or cyclodextrin complexes to enhance aqueous solubility while maintaining biocompatibility .

- pH Adjustment : Protonate the amine group (pKa ~10.6) in acidic buffers (pH 4–6) to form water-soluble salts .

- Nanoformulations : Encapsulate in liposomes or polymeric nanoparticles for controlled release in cellular assays .

What are the critical considerations for designing stability studies on N-Cyclohexylcyclohexanamine under varying storage conditions?

Advanced Question

- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 3 months, monitoring degradation via HPLC .

- Light Sensitivity : Store in amber vials under nitrogen to prevent photooxidation of the cyclohexyl group .

- Degradation Pathways : Identify byproducts (e.g., cyclohexanol via hydrolysis) using LC-MS/MS .

How can computational tools aid in predicting the reactivity of (2S)-2-(methoxycarbonylamino)-6-(phenylmethoxycarbonylamino)hexanoic acid with biological targets?

Advanced Question

- Molecular Docking : Use AutoDock Vina to model interactions with mycobacterial enzymes, focusing on hydrogen bonding with the carbamate groups .

- Density Functional Theory (DFT) : Calculate charge distribution to predict nucleophilic/electrophilic sites (e.g., carbonyl carbons) .

- MD Simulations : Simulate binding dynamics over 100 ns to assess stability of enzyme-inhibitor complexes .

What strategies can mitigate racemization during the synthesis of (2S)-2-(methoxycarbonylamino)-6-(phenylmethoxycarbonylamino)hexanoic acid?

Advanced Question

- Low-Temperature Reactions : Conduct coupling steps at 0°C to minimize base-catalyzed racemization .

- Chiral Auxiliaries : Use Fmoc-protected lysine derivatives to enforce (S)-configuration during solid-phase synthesis .

- Racemization Monitoring : Track enantiomeric excess (ee) via chiral HPLC at intermediate stages .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.